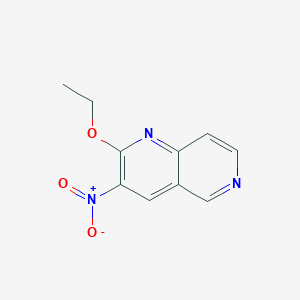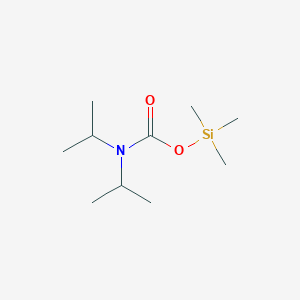
2-Ethoxy-3-nitro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-nitro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound has a molecular formula of C10H9N3O3 and a molecular weight of 219.197 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-1,6-naphthyridine typically involves the nitration of 2-ethoxy-1,6-naphthyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a solvent like acetic acid . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: 2-Ethoxy-3-amino-1,6-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-nitro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-3-nitro-1,5-naphthyridine
- 2-Chloro-3-nitro-1,6-naphthyridine
- 3-Nitro-1,6-naphthyridine
Uniqueness
2-Ethoxy-3-nitro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87992-34-5 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-ethoxy-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)5-7-6-11-4-3-8(7)12-10/h3-6H,2H2,1H3 |
Clave InChI |
QLRGKQDOFYJFRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C=NC=CC2=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)





![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)





